

# A Comparative Guide to the Hydrolytic Stability of Polyester vs. Polyether Polyurethanes

**Author:** BenchChem Technical Support Team. **Date:** January 2026

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This guide provides an objective comparison of the hydrolytic stability of polyurethanes synthesized from polyester and polyether polyols. Understanding the inherent differences in how these materials degrade in aqueous environments is critical for selecting the appropriate polyurethane for a wide range of applications, from industrial components to biomedical devices. This document summarizes key performance data, details experimental methodologies, and illustrates the chemical degradation pathways.

## Executive Summary

Polyurethanes are a versatile class of polymers whose properties are significantly influenced by the choice of polyol in their synthesis. When it comes to performance in aqueous or high-humidity environments, the selection between a polyester or a polyether polyol backbone is a critical determinant of the material's longevity and reliability. In general, polyether-based polyurethanes exhibit significantly greater resistance to hydrolysis than their polyester-based counterparts.<sup>[1][2][3][4][5]</sup> This is primarily due to the inherent instability of the ester linkage in the polyester backbone when exposed to water, which leads to chain scission and a rapid decline in mechanical properties.<sup>[1][4]</sup>

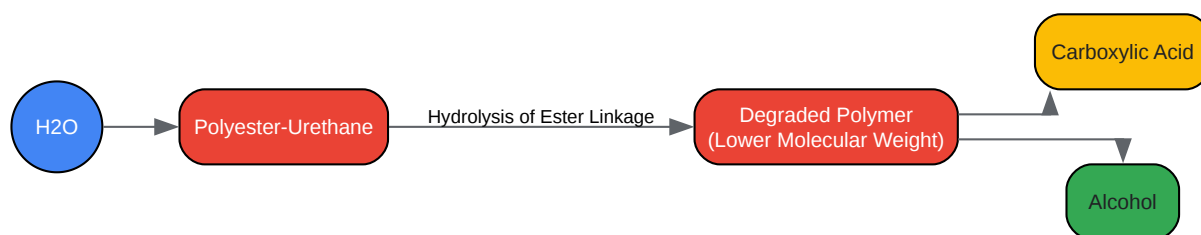
## Chemical Mechanisms of Hydrolysis

The degradation of polyurethanes in the presence of water is a chemical process known as hydrolysis, which involves the cleavage of chemical bonds by reaction with water.[1][6][7] The primary bonds susceptible to hydrolysis in polyurethanes are the ester and urethane linkages.[1][6]

**Polyester Polyurethane Hydrolysis:** The ester group is the most vulnerable link in a polyester-based polyurethane.[1] Hydrolysis of the ester bond results in the formation of a carboxylic acid and an alcohol, a process that can be autocatalytic as the newly formed acid can accelerate further degradation.[1][8] This leads to a reduction in molecular weight and a significant loss of mechanical properties.[1][9]

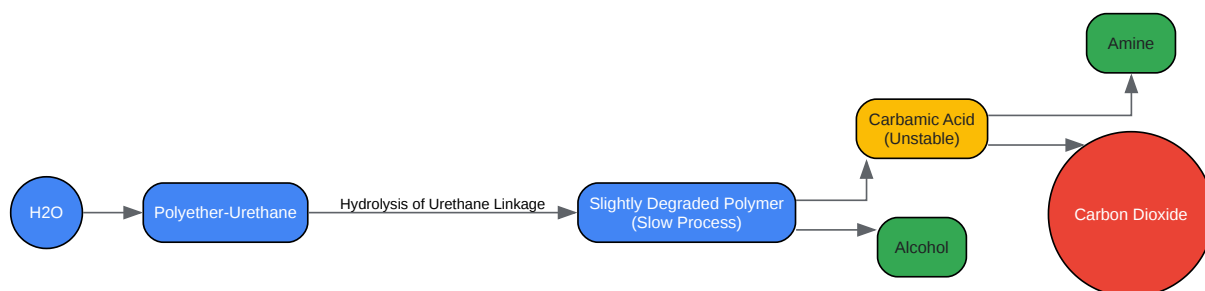
**Polyether Polyurethane Hydrolysis:** The ether linkage in polyether-based polyurethanes is highly resistant to hydrolysis.[1][4] While the urethane linkages can still be hydrolyzed, this reaction is considerably slower than the hydrolysis of ester bonds.[1] The hydrolysis of a urethane bond produces a carbamic acid and an alcohol; the carbamic acid is unstable and decomposes into an amine and carbon dioxide.[1]

The following diagrams illustrate the hydrolytic degradation pathways for both types of polyurethanes.



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Caption: Hydrolytic degradation of polyester-based polyurethane.



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Caption: Hydrolytic degradation of polyether-based polyurethane.

## Quantitative Performance Data

The hydrolytic stability of polyurethanes can be quantified by measuring the retention of their mechanical properties after exposure to water at elevated temperatures. The following tables summarize the tensile strength retention of various polyester and polyether polyurethanes after immersion in water at 50°C and 90°C.

Table 1: Tensile Strength Retention (%) after Immersion in Water at 50°C

Time (Weeks)	MDI/Polyester	TDI/Polyester	MDI/PTMEG (Polyether)	TDI/PTMEG (Polyether)	H12MDI/PTMEG (Polyether)
0	100	100	100	100	100
4	~95	~85	~98	~90	~100
8	~90	~60	~95	~80	~100

Data extracted and estimated from graphical representations in "Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review".<sup>[4]</sup>

Table 2: Tensile Strength Retention (%) after Immersion in Water at 90°C

Time (Weeks)	MDI/Polyester	TDI/Polyester	MDI/PTMEG (Polyether)	TDI/PTMEG (Polyether)	H12MDI/PTMEG (Polyether)
0	100	100	100	100	100
1	~70	~40	~95	~85	~100
2	~20	<10	~90	~70	~98
3	<10	0	~85	~60	~95
4	0	0	~80	~50	~92

Data extracted and estimated from graphical representations in "Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review".[\[4\]](#)

As the data clearly indicates, polyether-based polyurethanes, particularly those synthesized with H12MDI and MDI isocyanates and PTMEG polyol, maintain a significantly higher percentage of their initial tensile strength over extended periods of hydrolysis, especially at elevated temperatures.[\[4\]](#) In contrast, polyester-based polyurethanes experience a catastrophic loss of properties within a few weeks at 90°C.[\[4\]](#)

## Experimental Protocols

The following is a generalized experimental protocol for assessing the hydrolytic stability of polyurethanes, based on common industry practices and standards.

### 1. Sample Preparation:

- Prepare standardized test specimens of the polyurethane materials to be evaluated. For tensile properties, dumbbell-shaped specimens are typically used as specified in ASTM D412.[\[4\]](#) For tear strength, specimens are prepared according to ASTM D1938.[\[4\]](#)
- Ensure all samples are post-cured and conditioned under controlled temperature and humidity for a sufficient period to ensure complete reaction and stabilization of properties.[\[4\]](#)

### 2. Accelerated Aging (Hydrolysis):

- Immerse the test specimens in a controlled temperature water bath. Deionized water or tap water can be used, depending on the desired test conditions.[4]
- Commonly used temperatures for accelerated aging are 50°C, 70°C, and 90°C.[4][10] Higher temperatures accelerate the rate of hydrolysis.[4]
- The duration of immersion will depend on the material and the desired level of degradation. Samples are typically removed at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).[4]

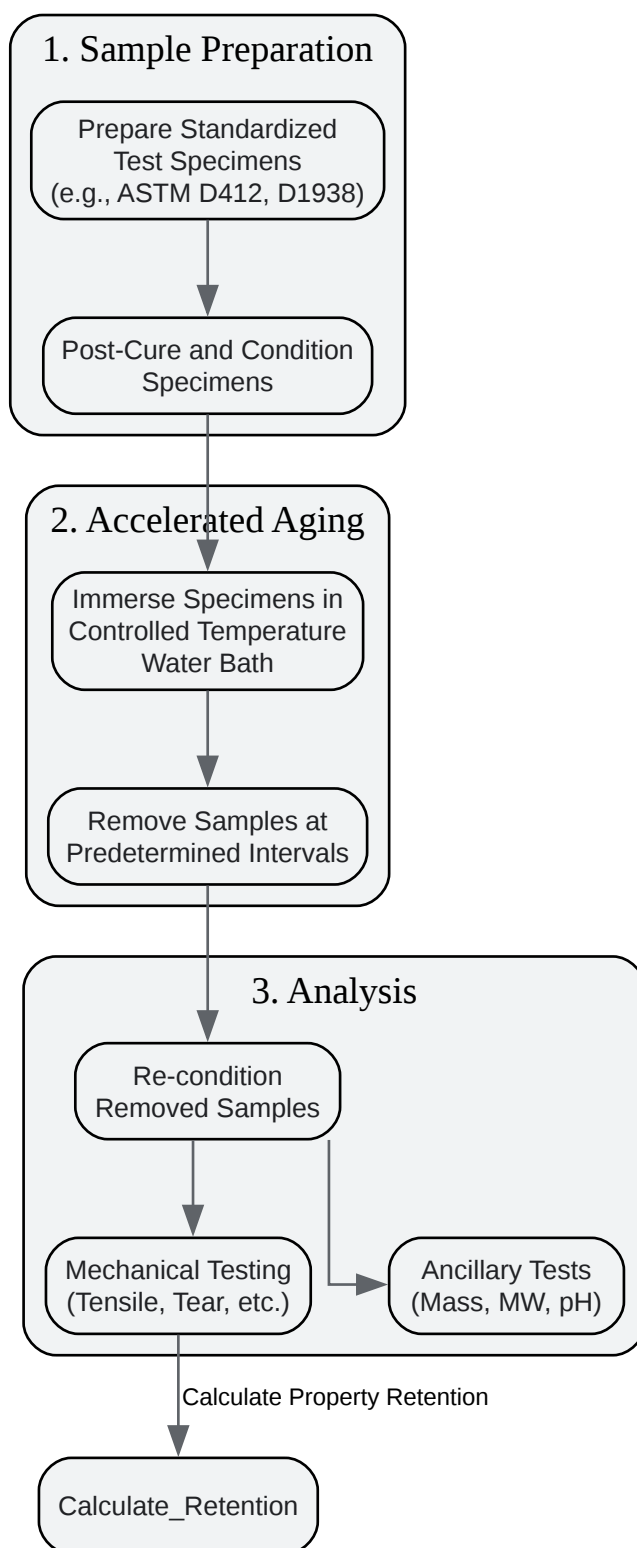
### 3. Measurement of Property Retention:

- After removal from the water bath, gently pat the samples dry and allow them to re-condition at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for 24 hours.
- Measure the desired mechanical properties, such as tensile strength, elongation at break (ASTM D412), and tear strength (ASTM D1938).[4]
- Calculate the percentage of property retention by dividing the value measured after hydrolysis by the initial value of the unaged material and multiplying by 100.

### 4. Ancillary Measurements:

- Mass Change: Measure the weight of the samples before and after immersion to determine water absorption.
- Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to measure the change in molecular weight distribution as a result of chain scission.[9]
- pH Measurement: Monitor the pH of the water in which the samples are immersed. A decrease in pH for polyester-based polyurethanes indicates the formation of carboxylic acids, while an increase in pH for polyether-based polyurethanes suggests the formation of amines.[4]

The following diagram outlines the general experimental workflow for evaluating hydrolytic stability.



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Caption: General experimental workflow for hydrolytic stability testing.

## Conclusion

The choice between polyester and polyether polyols has a profound impact on the hydrolytic stability of the resulting polyurethane. For applications where long-term performance in the presence of water or high humidity is required, polyether-based polyurethanes are the demonstrably superior choice. Their resistance to hydrolysis, especially when formulated with appropriate isocyanates, ensures greater durability and reliability. While polyester-based polyurethanes may offer advantages in other areas, such as initial mechanical strength and cost, their susceptibility to hydrolytic degradation must be a primary consideration in material selection for demanding environments.

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- To cite this document: BenchChem. [A Comparative Guide to the Hydrolytic Stability of Polyester vs. Polyether Polyurethanes]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132502#hydrolytic-stability-of-polyurethanes-from-polyester-vs-polyether-polyols]

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